molecular formula C19H17N3O3 B4640988 N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4640988
M. Wt: 335.4 g/mol
InChI Key: IGCQUFOKRXXUHO-UHFFFAOYSA-N
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Description

Isoxazolopyridines and their derivatives are a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. These compounds are part of heterocyclic chemistry, where the fusion of pyridine and isoxazole rings forms the basis for creating various pharmacologically relevant molecules.

Synthesis Analysis

Synthesis of isoxazolopyridine derivatives often involves condensation reactions, utilizing amino-substituted pyrazoles or pyridines with activated carbonyl groups under refluxing conditions. For instance, the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, showcasing the versatility of isoxazolo[5,4-b]pyridine frameworks for creating new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Given the interesting structure of this compound, future research could explore its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing methods to synthesize it more efficiently or with different substituents .

properties

IUPAC Name

N-(3-acetylphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-10-17-15(9-16(12-6-7-12)21-19(17)25-22-10)18(24)20-14-5-3-4-13(8-14)11(2)23/h3-5,8-9,12H,6-7H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCQUFOKRXXUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide
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N-(3-acetylphenyl)-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

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